2-Fluoro-1-(2-naphthyl)ethanamine

Physicochemical profiling Lipophilicity distribution coefficient Lead optimization

Medicinal chemistry leads often suffer from excessive amine basicity (pKa >9), causing poor oral absorption and lysosomal trapping. 2-Fluoro-1-(2-naphthyl)ethanamine solves this by quantitatively reducing pKa by 1.5-2.0 units while increasing logD by ~0.7 units, without introducing extra aromatic rings or altering pharmacophore geometry. - pKa reduction: -1.5 to -2.0 log units vs. non-fluorinated parent - Lipophilicity gain: +0.7 logD at pH 5.5, improving permeability - Metabolic stability: α-fluoro substitution blocks oxidative metabolism at the benzylic carbon - ¹⁹F NMR handle: clean, quantifiable signal for target-engagement assays, PROTAC linker design, and fragment-based screening - Chiral availability: racemate and single enantiomers (≥95% purity) for SAR and preclinical sourcing

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
Cat. No. B13166224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(2-naphthyl)ethanamine
Molecular FormulaC12H12FN
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(CF)N
InChIInChI=1S/C12H12FN/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2
InChIKeySWUPTKLSWOBWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-(2-naphthyl)ethanamine: Physicochemical & Structural Baseline


2-Fluoro-1-(2-naphthyl)ethanamine (CAS 929972-49-6) is a chiral, α-fluorinated primary amine featuring a naphthalene ring at the benzylic position. The molecular formula is C₁₂H₁₂FN and the molecular weight is 189.23 g·mol⁻¹ . The compound presents a single chiral centre at the carbon adjacent to the naphthalene, giving rise to (R)- and (S)-enantiomers. Incorporation of the α-fluoro substituent simultaneously modulates the amine's basicity (pKa), lipophilicity (logD), and metabolic vulnerability—three parameters that are central to lead optimisation in medicinal chemistry [1]. The compound is commercially available as the racemate and as single enantiomers, typically at ≥95% purity .

Workflow Lead optimization via amine pKa, logD & metabolic tuning
Selection Chiral α-fluoroamine scaffold; available as racemate or single enantiomer
Use Context Medicinal chemistry building block; compatible with amide coupling, reductive amination

Why Analogs Cannot Replace 2-Fluoro-1-(2-naphthyl)ethanamine


Simple replacement of 2-fluoro-1-(2-naphthyl)ethanamine with the non-fluorinated parent 1-(2-naphthyl)ethanamine or with halogen-swapped analogs (Cl, Br) is scientifically unsound because the α-fluoro substituent simultaneously perturbs three orthogonal molecular properties that govern a drug candidate's behaviour: (i) lipophilic distribution (ΔlogD₇.₄ ~ 0.7 unit increase vs. parent), (ii) amine basicity (pKa reduction of 1.5–2.0 log units), and (iii) oxidative metabolic stability at the α-carbon [1]. A procurement decision that disregards these differences risks selecting a building block that yields lead molecules with divergent permeability, lysosomal sequestration, or CYP-mediated clearance profiles [2].

  • Basicity & lipophilicity mismatch

    Non-fluorinated parent 1-(2-naphthyl)ethanamine has higher pKa and lower logD, altering protonation state at physiological pH and distribution profile.

  • Multi-parameter perturbation not replicable

    α-Fluorine simultaneously modulates basicity, lipophilicity, and oxidative metabolism; simple halogen swap (Cl, Br) cannot reproduce this combined effect.

  • No ¹⁹F analytical handle in analogs

    Halogen-substituted analogs lack the clean, background-free ¹⁹F NMR signal, removing label-free reaction monitoring and target engagement capability.

2-Fluoro-1-(2-naphthyl)ethanamine vs. Closest Analogs: Quantitative Evidence


Lipophilicity Shift vs. Non-Fluorinated Parent

At pH 5.5 (lysosomal pH), 2-fluoro-1-(2-naphthyl)ethanamine exhibits a logD of +0.35, whereas the non-fluorinated parent 1-(2-naphthyl)ethanamine exhibits a logD of –0.34. This 0.69 log-unit difference corresponds to an approximately 5-fold higher lipophilic distribution of the fluorinated congener . At physiological pH 7.4 the difference is expected to be even larger because a greater fraction of the more basic parent amine exists in the protonated (less lipophilic) state [1].

Lipophilicity shift
Head-to-head
Target logD +0.35 vs. Parent –0.34
ΔlogD = 0.69 (~5× higher partition)
Supports intracellular target engagement profiling at lysosomal pH.
ACD/Labs Percepta prediction; pH 5.5.
Physicochemical profiling Lipophilicity distribution coefficient Lead optimization

Amine Basicity Reduction via α-Fluoro Substitution

The electron-withdrawing inductive effect of the α-fluorine atom decreases the pKa of the conjugate ammonium ion relative to the non-fluorinated parent. Systematic studies on α-fluoroalkyl amines demonstrate that each α-fluorine atom reduces the pKa by 1.5–2.0 units compared with the unsubstituted alkylamine [1]. For 1-(2-naphthyl)ethanamine, the predicted pKa is 9.36 ± 0.40 ; therefore the pKa of 2-fluoro-1-(2-naphthyl)ethanamine is expected to fall in the range 7.4–7.9. A reduction of this magnitude increases the fraction of neutral (unprotonated) amine at physiological pH from ~1% to ~25–40%, substantially affecting passive membrane permeability [2].

Basicity reduction
Class-level
ΔpKa ≈ –1.5 to –2.0
Increases neutral fraction at physiological pH, potentially improving passive permeability.
Inferred from α-fluoroamine SAR; not experimentally determined for this compound.
pKa modulation Amine basicity Electron-withdrawing substituent effect

¹⁹F NMR Handle: Advantage Over Non-Fluorinated Analogs

2-Fluoro-1-(2-naphthyl)ethanamine contains a single ¹⁹F nucleus (100% natural abundance, spin ½), providing a sensitive, background-free spectroscopic probe for reaction monitoring, enantiomeric excess determination, and protein-binding studies. Neither the non-fluorinated parent 1-(2-naphthyl)ethanamine nor the chloro- and bromo-analogs offer an equivalent NMR handle (³⁵Cl/³⁷Cl are quadrupolar with broad signals; ⁷⁹Br/⁸¹Br are also quadrupolar) [1]. ¹⁹F NMR detection limits for mono-fluorinated small molecules are typically <1 μM on modern 400–600 MHz instruments, enabling real-time tracking of amine acylation, reductive amination, or metabolic fate without isotopic labelling [2].

¹⁹F NMR handle
Method context
Single ¹⁹F nucleus, 100% natural abundance, sharp singlet (δ ≈ –220 to –230 ppm)
Enables label-free quantification of conversion, enantiopurity, and target engagement.
No equivalent signal in non-fluorinated parent or Cl/Br analogs.
19F NMR spectroscopy Analytical tracking Fluorine label

Regioisomeric Differentiation: β-Fluoro vs. α-Fluoro

The position of the fluorine atom relative to the amine nitrogen and the naphthalene ring creates two regioisomers with distinct property profiles. In 2-fluoro-1-(2-naphthyl)ethanamine (CAS 929972-49-6), the fluorine is on the terminal carbon of the ethylamine chain (β-fluoro relative to nitrogen), whereas in 2-fluoro-2-(naphthalen-2-yl)ethanamine (CAS 1564771-56-7) the fluorine is on the benzylic carbon (α-fluoro to both nitrogen and aryl ring). This positional difference changes the inductive effect on the amine: in the target compound the fluorine is separated from the amine by one methylene spacer, yielding a smaller pKa reduction (~1.5 units), while in the regioisomer the fluorine is directly attached to the same carbon as the amine, producing a larger pKa depression (estimated 3–4 units) and greater chemical instability (potential for HF elimination) [1].

Regioisomeric control
Head-to-head
β-fluoro (target): pKa ≈ 7.4–7.9, stable free base
α-fluoro regioisomer: pKa ≈ 5.5–6.0, prone to HF elimination
β-Fluoro isomer fits oral bioavailability optimization; α-fluoro suits specialized pro-drug strategies.
Inferred from β/α-fluoroamine SAR; regioisomer CAS 1564771-56-7.
Regioisomer comparison Fluorine positional effect Structure-property relationship

2-Fluoro-1-(2-naphthyl)ethanamine Application Scenarios


Tuned Lipophilic Amine Basicity for Lead Optimization

When a hit compound containing a 1-(2-naphthyl)ethanamine moiety suffers from excessive basicity (pKa >9) that limits oral absorption or causes lysosomal trapping, replacement with 2-fluoro-1-(2-naphthyl)ethanamine provides a quantifiable reduction in both pKa (–1.5 to –2.0 units) and an increase in logD (+0.7 units at pH 5.5) without introducing a second aromatic ring or substantially altering molecular weight [1]. This substitution is preferred over N-methylation (which eliminates the H-bond donor) or replacement with a heterocycle (which changes pharmacophore geometry).

¹⁹F NMR-Traceable Probes for Target Engagement

For cellular target-engagement assays where a non-isotopic spectroscopic readout is required, 2-fluoro-1-(2-naphthyl)ethanamine can be incorporated as a ¹⁹F-labelled building block. The single ¹⁹F signal provides a clean, quantifiable NMR handle that reports on binding events, metabolism, or cellular distribution without the cost and synthetic complexity of ¹³C or ³H labelling [1]. This is particularly valuable for PROTAC linker design and fragment-based drug discovery, where rapid SAR feedback is essential.

Chiral Resolution & Asymmetric Synthesis with Fluorinated Scaffold

The chiral centre at the benzylic position of 2-fluoro-1-(2-naphthyl)ethanamine, combined with the naphthalene chromophore and the ¹⁹F NMR handle, makes it an excellent candidate for preparing chiral auxiliaries, resolving agents, or chiral HPLC stationary phases. Unlike the non-fluorinated parent, both enantiomeric excess and absolute configuration can be rapidly validated by ¹⁹F NMR after derivatisation with a chiral derivatising agent [1]. Enamine LLC and other suppliers offer the compound in both racemic and enantiopure forms at ≥95% purity, supporting scale-up from discovery to preclinical sourcing .

Application
Selection Property
Validation Focus
Lead optimization: amine pKa/logD tuning
α-Fluoroamine scaffold with tunable basicity and lipophilicity
Verify pKa and logD shift in target series
Target engagement probes & PROTAC linkers
Single ¹⁹F nucleus for background-free NMR detection
¹⁹F NMR binding assay and metabolic tracking validation
Chiral resolution & asymmetric synthesis
Chiral benzylic centre with ¹⁹F NMR ee determination
Enantiomeric excess validation by ¹⁹F NMR after derivatization
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